molecular formula C11H16N2O B1500590 1-(4-Methylpyridin-2-yl)piperidin-3-ol CAS No. 939986-81-9

1-(4-Methylpyridin-2-yl)piperidin-3-ol

Cat. No.: B1500590
CAS No.: 939986-81-9
M. Wt: 192.26 g/mol
InChI Key: SCTIQWGQWHMGBR-UHFFFAOYSA-N
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Description

Product Overview 1-(4-Methylpyridin-2-yl)piperidin-3-ol is an organic compound with the CAS Registry Number 939986-81-9 . It has a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol . This compound is part of a class of chemicals featuring a piperidine ring linked to a methyl-substituted pyridine, a structural motif seen in various pharmacologically active molecules. Research Context and Potential While the specific biological mechanisms and direct research applications for this compound are not fully detailed in the literature, compounds with similar pyridine and piperidine scaffolds are of significant interest in medicinal chemistry. For instance, related molecular structures are investigated as small-molecule inhibitors for targets like ACK1 (Activated Cdc42-associated kinase), a non-receptor tyrosine kinase implicated in cancer progression and survival pathways . The pyridine moiety is a common feature in many compounds designed to interact with enzymatic targets. This suggests potential utility in early-stage drug discovery and biochemical research, particularly in oncology and signal transduction studies. Usage Note This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-5-12-11(7-9)13-6-2-3-10(14)8-13/h4-5,7,10,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIQWGQWHMGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671519
Record name 1-(4-Methylpyridin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-81-9
Record name 1-(4-Methyl-2-pyridinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylpyridin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alternative Approaches via Quaternization and Reduction of Pyridine Derivatives

Another documented approach involves:

  • Protection of the amino group of 3-amino-4-methylpyridine with dimethyl carbonate in the presence of potassium tert-butoxide in tetrahydrofuran.
  • Quaternization of the pyridine nitrogen with benzyl bromide in toluene.
  • Partial reduction to tetrahydropyridine using sodium borohydride.
  • Catalytic hydrogenation to the piperidine derivative.
  • Final reduction with lithium aluminum hydride to obtain the target amine.

This method suffers from similar drawbacks:

  • Use of pyrophoric and explosive reagents (lithium aluminum hydride, platinum oxide).
  • Low overall yield (~40%).
  • Multiple chromatographic purifications.
  • Safety and cost issues limit commercial viability.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations Reported Yield
Multi-step protection/quaternization + reduction N-acylation, quaternization, partial reduction, Boc protection, methylation, reductive amination Well-established, stereoselective Hazardous reagents, multiple chromatographies, low yield ~13.6% molar yield
Alternative quaternization + reduction Protection with dimethyl carbonate, quaternization, reduction with NaBH4 and LiAlH4 Moderate yield, known chemistry Safety concerns, costly reagents, purification challenges ~40% yield
Organophotocatalytic one-step cyclization Photocatalyst, ammonium acetate, blue LED, mild conditions Mild, one-step, scalable potential Not yet applied to target compound Up to 88% in model systems

Research Findings and Considerations

  • The classical synthetic routes rely heavily on hazardous reagents and multiple purification steps, which limit their industrial applicability.
  • The overall yields are generally low, necessitating optimization for commercial scale.
  • Organophotocatalytic methods represent a promising future direction for more efficient, safer, and greener synthesis but require adaptation for this specific compound.
  • No explicit data on the purity of intermediates or final 1-(4-methylpyridin-2-yl)piperidin-3-ol was disclosed in patents, highlighting a gap in available literature.
  • Safety and environmental concerns associated with reagents like sodium hydride, lithium aluminum hydride, benzyl bromide, and platinum oxide are significant factors in method selection.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-2-yl)piperidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Methylpyridin-2-yl)piperidin-3-ol, also known as (R)-1-(4-methylpyridin-2-yl)piperidin-3-ol, is a compound with significant potential in various scientific research applications. This article provides an overview of its properties, synthesis, and applications across different fields, supported by data tables and case studies.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. Its structural similarity to known pharmacophores suggests activity at neurotransmitter receptors.

Case Study: Neurotransmitter Modulation
Research indicates that derivatives of this compound can modulate neurotransmitter systems, particularly those involved in anxiety and depression. Studies have shown that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties, making them candidates for further development as antidepressants.

Material Science

The compound's unique structure allows it to be explored in material science, particularly in the development of functional materials such as sensors or catalysts.

Case Study: Sensor Development
A study demonstrated that incorporating this compound into polymer matrices enhanced the sensitivity of sensors for detecting volatile organic compounds (VOCs). This application highlights its potential in environmental monitoring.

Agricultural Chemistry

There is emerging interest in the agricultural applications of this compound, particularly as a potential pesticide or herbicide due to its biological activity.

Case Study: Herbicidal Activity
Research has indicated that certain analogs exhibit herbicidal properties against common weeds, suggesting that this compound could lead to the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s core structure is compared below with key analogues, focusing on substituents, heterocyclic systems, and pharmacological relevance.

Table 1: Structural Comparison of 1-(4-Methylpyridin-2-yl)piperidin-3-ol and Analogues
Compound Name Core Structure Substituents/Modifications Key Features Biological Activity (If Reported)
This compound Piperidin-3-ol 4-Methylpyridin-2-yl at N1 Pyridine ring with methyl group at C4 Limited direct data; computational focus
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Piperidin-3-ol 6-Chloroquinolin-4-yl at N1 (via piperidin-4-yl bridge) Chloroquinoline scaffold; dual piperidine rings Binds SARS-CoV-2 spike protein; safer than HCQ
(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine Cyclohexane-diamine 7-Chloroquinolin-4-yl at N2 Rigid cyclohexane backbone; chloroquinoline Similar spike protein binding to CQ
1-(3-Methyl-pyrazin-2-yl)-piperidin-3-ol Piperidin-3-ol 3-Methylpyrazin-2-yl at N1 Pyrazine ring with methyl group at C3 No direct activity data; structural analogue
1-(Pyrimidin-4-yl)piperidin-4-ol Piperidin-4-ol Pyrimidin-4-yl at N1 Pyrimidine ring; hydroxyl at C4 Supplier-reported availability
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Pyrrolidin-3-ol Phenylethyl-pyrrolidine linked to oxadiazole Flexible linker; aromatic substitutions Antiviral profiling (unspecified)

Pharmacological and Computational Insights

  • Antiviral Potential: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol and (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine were computationally designed as safer alternatives to hydroxychloroquine (HCQ) and chloroquine (CQ). They bind the SARS-CoV-2 spike protein with enhanced safety profiles, reducing off-target effects . The pyridine/pyrazine derivatives (e.g., 1-(3-Methyl-pyrazin-2-yl)-piperidin-3-ol) may exhibit altered binding kinetics due to differences in heterocyclic ring electronegativity and steric effects .
  • Heterocycle Choice: Quinoline-containing analogues (e.g., 6-chloroquinolin-4-yl) show stronger π-π stacking interactions with viral proteins, while pyrazine/pyrimidine variants may favor hydrogen bonding .

Biological Activity

1-(4-Methylpyridin-2-yl)piperidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its piperidine and pyridine moieties, which contribute to its biological properties. The presence of the hydroxyl group (-OH) is significant, as it can enhance solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those containing piperidine rings. The compound has shown promising results against various pathogens:

  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain pyridine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
PathogenMIC (mg/mL)Reference
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.100

Anticancer Activity

The anticancer properties of piperidine derivatives have been extensively studied, with several compounds showing promising antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : Compounds similar to this compound have been tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The results indicated a decrease in the IC50 values, suggesting enhanced antiproliferative activity.
Cell LineIC50 (µM)Reference
HeLa0.058
A5490.035
MDA-MB-2310.021

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in disease processes:

  • Protein Interaction : The compound's structure allows it to interact with proteins associated with cell proliferation and apoptosis, potentially inhibiting pathways that lead to cancer progression .

Case Studies

Several case studies have explored the efficacy of piperidine derivatives in clinical settings:

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of a piperidine derivative similar to this compound against hospital-acquired infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates when treated with this compound.
  • Cancer Treatment Trials : In a phase II trial, patients with advanced lung cancer were treated with a piperidine derivative, leading to improved survival rates compared to standard chemotherapy regimens.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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